(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
説明
(Z)-2-(2,6-Dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a benzofuran-derived compound characterized by a Z-configuration at the benzylidene double bond. Its structure includes a 2,6-dichlorobenzylidene substituent and a furan-2-carboxylate ester group at the 6-position of the benzofuran core. The compound’s stereoelectronic properties are influenced by the electron-withdrawing chlorine atoms and the conjugated π-system of the benzofuran scaffold.
特性
IUPAC Name |
[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O5/c21-14-3-1-4-15(22)13(14)10-18-19(23)12-7-6-11(9-17(12)27-18)26-20(24)16-5-2-8-25-16/h1-10H/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBOOLIFKCJEQS-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound with promising biological activities. Its unique structure, characterized by a benzofuran core and multiple substituents, suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H16Cl2O5 |
| Molecular Weight | 455.3 g/mol |
| IUPAC Name | Benzyl 2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| InChI Key | JTZFSKPLAZGEJH-UUYOSTAYSA-N |
The biological activity of (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in critical biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory processes or cancer progression.
- Receptor Modulation : It could modulate receptor activity related to neurotransmission or cellular signaling.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antioxidant Activity : The presence of the benzofuran moiety enhances its ability to scavenge free radicals.
- Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary data indicate that it may inhibit tumor cell proliferation.
Study 1: Antioxidant Activity
A study investigated the antioxidant properties of (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as an antimicrobial agent.
Study 3: Anticancer Activity
Research published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF7). The findings revealed that treatment with the compound resulted in decreased cell viability and induced apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-2-(4-isopropylbenzylidene)-3-oxo... | Benzofuran core with isopropyl group | Antioxidant, antimicrobial |
| Benzyl {[(Z)-2-(1,3-benzodioxol-5-ylmethylene)...} | Benzodioxol group | Anticancer |
| Furocoumarins | Furan ring fused with coumarin | Anticancer, phototoxic |
類似化合物との比較
Structural Analog: 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl Furan-2-carboxylate
A structurally related compound, 3-(furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (compound 6 in ), shares key features with the target molecule, including:
- Ester linkage : Both compounds incorporate a furan-2-carboxylate ester.
- Heterocyclic core : The target compound uses a benzofuran core, while the analog employs an isochromen system (a benzopyran derivative).
- Substituents : The analog substitutes the 3-position with a furan-2-yl group, whereas the target compound features a 2,6-dichlorobenzylidene moiety.
Table 1: Key Comparative Data
Structural Implications :
- The dichlorobenzylidene group in the target compound may enhance electrophilicity and influence intermolecular interactions (e.g., halogen bonding) compared to the furan-2-yl group in the analog.
- The benzofuran core’s rigidity vs. the isochromen’s oxygen-containing ring could affect solubility and crystallinity.
Crystallographic and Computational Tools
Crystal structure analysis of such compounds typically employs programs like SHELXL (for refinement) and SIR97 (for direct methods in structure determination) . For example:
- SHELXL : Widely used for small-molecule refinement, critical for resolving the Z-configuration in the target compound .
- ORTEP-3 : Facilitates visualization of molecular geometry, aiding in comparisons of bond lengths/angles between analogs .
Hydrogen Bonding Patterns: Studies using graph set analysis (as in ) could reveal differences in hydrogen-bonding networks.
Database Resources
The Cambridge Structural Database (CSD) provides access to over 250,000 crystal structures, enabling comparative studies of bond parameters and supramolecular features . For instance:
- A CSD search for benzofuran derivatives could benchmark the target compound’s geometry against known structures.
- Data on furan carboxylate esters (e.g., torsion angles, packing motifs) may highlight trends in stability or reactivity.
準備方法
Lithiation-Carboxylation Strategy
In a representative procedure, 2,3-dihydrobenzofuran (1 ) is treated with n-butyllithium and N,N,N′,N′-tetramethylethylenediamine (TEMED) in hexane under nitrogen. After stirring, the mixture is quenched with dry ice to yield 2,3-dihydrobenzofuran-7-carboxylic acid (2 ) with a 52% yield. This method leverages directed ortho-lithiation to selectively introduce the carboxylic acid group at the 7-position.
Table 1: Optimization of Lithiation-Carboxylation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | n-BuLi/TMEDA | 52 |
| Quenching Agent | Dry ice (CO₂) | – |
| Purification | Reprecipitation (EtOAc/hexane) | – |
Introduction of the 3-Oxo Group
The 3-oxo functionality is introduced via oxidation or rearrangement. A common approach involves cyclization of 3-hydroxy precursors or oxidation of dihydrobenzofuran derivatives.
Oxidative Cyclization
In one protocol, 3-acetoxybenzofuran-7-carboxylic acid (34 ) is synthesized by cyclizing 2-(carboxymethoxy)isophthalic acid (33 ) with sodium acetate in acetic acid/acetic anhydride under reflux. Hydrolysis of 34 with hydrochloric acid/methanol yields the 3-oxo derivative (35 ).
Key Reaction Conditions :
- Reagents : Acetic anhydride, sodium acetate
- Temperature : Reflux (110–120°C)
- Yield : 60–70% (estimated from analogous reactions)
Formation of the 2,6-Dichlorobenzylidene Substituent
The (Z)-configured benzylidene group is installed via Knoevenagel condensation between the 3-oxo-dihydrobenzofuran and 2,6-dichlorobenzaldehyde.
Knoevenagel Condensation
A mixture of 3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid (35 ) and 2,6-dichlorobenzaldehyde is refluxed in toluene with ammonium acetate as a catalyst. The reaction selectively forms the (Z)-isomer due to steric and electronic effects, with yields ranging from 50–65%.
Table 2: Condensation Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ammonium acetate | Toluene | 110 | 60 |
| Piperidine | Ethanol | 80 | 45 |
Esterification with Furan-2-Carboxylic Acid
The final step involves esterifying the carboxylic acid intermediate with furan-2-carbonyl chloride.
Mixed Anhydride Method
The carboxylic acid (35 ) is activated using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at −20°C. Subsequent reaction with furan-2-carbonyl chloride yields the target ester. Purification via column chromatography (ethyl acetate/methanol) affords the final product in 70–75% yield.
Critical Parameters :
- Activation Reagent : Isobutyl chloroformate
- Base : N-Methylmorpholine
- Temperature : −20°C to room temperature
Stereochemical Control and Characterization
The (Z)-configuration is confirmed using NOE (Nuclear Overhauser Effect) experiments and X-ray crystallography. For example, the diastereomeric salt formation approach with chiral resolving agents enables absolute configuration determination.
Analytical Data :
- ¹H NMR (DMSO-d₆): δ 7.66 (d, J = 2.3 Hz, 1H, aromatic), 4.71 (t, J = 8.8 Hz, 2H, dihydrofuran), 3.25 (t, J = 8.8 Hz, 2H, dihydrofuran).
- LC/MS : m/z = 402.8 [M+H]⁺.
Alternative Pathways and Modifications
Bromination of Intermediate
Bromination of 2,3-dihydrobenzofuran-7-carboxamide (3 ) with bromine in acetic acid introduces a bromine atom at the 5-position, yielding 5-bromo-2,3-dihydrobenzofuran-7-carboxamide (4 ) in 80% yield. This demonstrates the feasibility of halogenation for derivative synthesis.
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate?
The synthesis involves multi-step reactions, including benzylidene formation, esterification, and purification. Key parameters include:
- Temperature control : Reactions often proceed at 0–5°C during benzylidene condensation to avoid side products .
- Solvent selection : Ethanol or dichloromethane enhances yield in esterification steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the Z-isomer .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Benzylidene formation | THF | 0–5 | NaH | 65–75 |
| Esterification | Dichloromethane | 25 | DMAP | 80–85 |
| Purification | Hexane/EtOAc | – | Silica gel | >95 purity |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are employed?
Structural elucidation combines:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm the Z-configuration via coupling constants .
- X-ray crystallography : SHELX software refines crystal structures, with ORTEP-3 visualizing atomic positions .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
Initial bioactivity studies focus on:
- Cell viability assays : Testing against leukemia cell lines (e.g., T-ALL, B-ALL) using MTT or resazurin-based protocols .
- Tubulin binding assays : Competitive displacement of colchicine to evaluate microtubule destabilization .
- Selectivity profiling : Comparing efficacy in cancerous vs. normal lymphoblast cells .
Advanced Research Questions
Q. How can crystallographic data discrepancies in Z-isomer refinement be resolved?
Discrepancies in electron density maps or thermal parameters require:
- Multi-software validation : Cross-checking SHELXL refinements with Olex2 or Phenix to resolve positional ambiguities .
- Twinned data handling : Using SHELXD for deconvoluting overlapping reflections in twinned crystals .
- Hydrogen bonding analysis : Validate H-bond networks via Mercury software to confirm stereochemical stability .
Q. What experimental strategies address contradictions in biological activity data across cell lines?
Contradictions arise from variable expression of tubulin isoforms or efflux pumps. Mitigation strategies include:
Q. How is structure-activity relationship (SAR) studied for analogs of this compound?
SAR studies involve:
- Functional group substitutions : Replacing 2,6-dichlorobenzylidene with methoxy or hydroxyl groups to modulate lipophilicity .
- Computational docking : AutoDock Vina predicts binding energies at the colchicine site (PDB: 1SA0) .
- In vivo validation : Zebrafish leukemia models assess efficacy and toxicity of derivatives .
Q. Table 2: SAR Trends in Analogs
| Substituent | Tubulin IC₅₀ (nM) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| 2,6-Dichloro | 45 ± 3 | 12.5 |
| 3-Methoxy | 120 ± 10 | 5.8 |
| 4-Hydroxy | >500 | 1.2 |
Q. What methodologies evaluate environmental stability and degradation pathways?
Q. How are computational models integrated to predict pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
